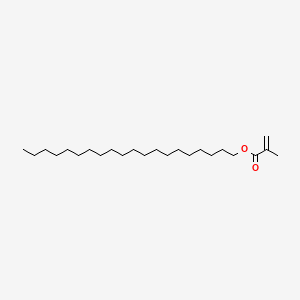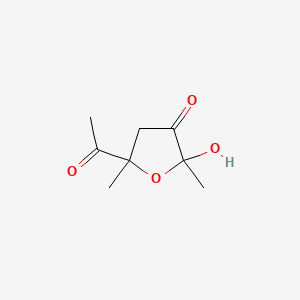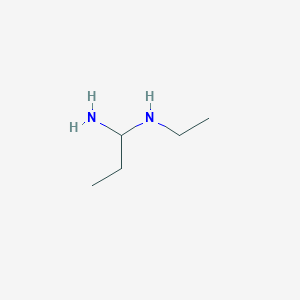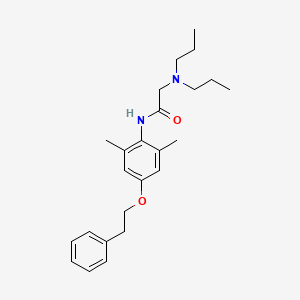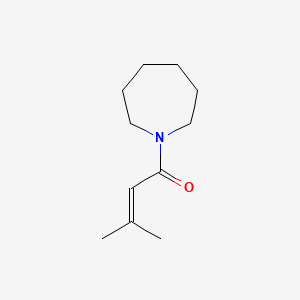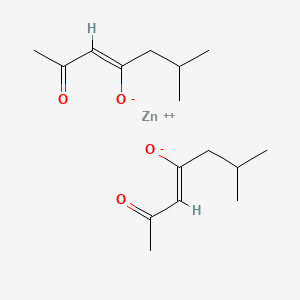
Zinc 6-methyl-2,4-heptanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc 6-methyl-2,4-heptanedionate, also known as this compound, is a coordination complex of zinc with the organic ligand 6-methyl-2,4-heptanedione. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and versatility.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc chloride with 6-methyl-2,4-heptanedione in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Hydrothermal Synthesis: Another method involves the hydrothermal reaction of zinc oxide with 6-methyl-2,4-heptanedione in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form zinc oxide or other oxidized zinc species.
Reduction: Reduction reactions can lead to the formation of zinc metal or other reduced zinc compounds.
Substitution Reactions: The ligand can be substituted with other organic or inorganic ligands to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and oxygen.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Various ligands and solvents are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide, zinc hydroxide, and other zinc salts.
Reduction: Zinc metal, zinc hydride, and other reduced zinc species.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Zinc 6-methyl-2,4-heptanedionate is used as a precursor for the synthesis of other zinc compounds and coordination complexes. It is also employed in the study of zinc chemistry and its reactions.
Biology: The compound is used in biological research to study the role of zinc in biological systems and its interactions with biomolecules.
Industry: In the industrial sector, this compound is used in the production of catalysts, pigments, and other materials that require zinc.
Mécanisme D'action
The mechanism by which Zinc 6-methyl-2,4-heptanedionate exerts its effects depends on its specific application. In catalysis, it may act as a Lewis acid, facilitating reactions by coordinating to substrates. In biological systems, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved:
In catalysis, the molecular target is often the substrate undergoing the reaction.
In biological systems, the targets can include enzymes, proteins, and nucleic acids.
Comparaison Avec Des Composés Similaires
Zinc acetylacetonate
Zinc butyrate
Zinc propionate
Comparison: Zinc 6-methyl-2,4-heptanedionate is unique due to its specific ligand structure, which can influence its reactivity and applications compared to other zinc compounds. Its methyl group provides additional steric hindrance and electronic effects that can affect its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
14263-15-1 |
|---|---|
Formule moléculaire |
C16H26O4Zn |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
zinc;(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/2C8H14O2.Zn/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2/b2*8-5-; |
Clé InChI |
MZGOOIFVWFMSJZ-ZFRXQFBVSA-L |
SMILES isomérique |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Zn+2] |
SMILES canonique |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
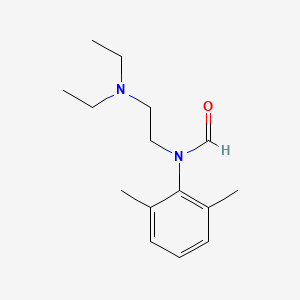

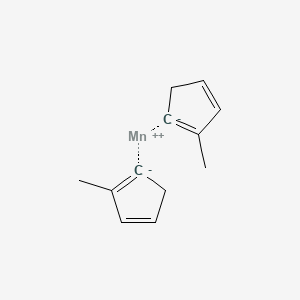
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)


